4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid
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Overview
Description
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is a complex organic compound that features a pyridazine ring attached to a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent. This process can be carried out in a one-pot manner, which is advantageous for industrial applications due to its efficiency and cost-effectiveness .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to maintain the desired trans configuration of the product. The use of low hydrogen pressure and specific solvents further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing biological processes. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: An aromatic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Uniqueness
4-(Pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid is unique due to its combination of a pyridazine ring and a cyclohexane carboxylic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(pyridazine-4-carbonylamino)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-11(9-5-6-13-14-7-9)15-10-3-1-8(2-4-10)12(17)18/h5-8,10H,1-4H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCHIAQQDNLXFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)C2=CN=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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